ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-26-20(25)16-17-19(23-15-11-7-6-10-14(15)22-17)24(18(16)21)12-13-8-4-3-5-9-13/h3-11H,2,12,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYRGUXUGNSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl 2-oxo-2H-pyrrole-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of heterogeneous catalysts, such as phosphate-based catalysts, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: N-substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The hexyl chain () significantly increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The benzyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility .
Electronic Effects: Electron-withdrawing groups (e.g., Cl in , CF₃ in ) stabilize the molecule via inductive effects but may reduce nucleophilic reactivity.
Biological Activity: Ethyl 1,2-diphenyl-pyrroloquinoxaline () demonstrated the highest antioxidant activity in DPPH assays, suggesting phenyl groups enhance radical scavenging . The target compound’s benzyl substituent may offer similar π-π interactions but with added conformational flexibility.
Synthesis Efficiency: The target compound was synthesized via Lewis acid-catalyzed cyclization with 88% yield, indicating a robust method . Other derivatives (e.g., ’s pyridoquinoxalines) employ Buchwald amination, achieving moderate yields .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : All compounds fall within 340–410 Da, adhering to Lipinski’s rule for drug-likeness.
- Solubility: Polar groups (e.g., amino in ) improve solubility, whereas hexyl () and trifluoromethyl () groups may necessitate formulation adjustments.
Biological Activity
Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrroloquinoxaline core, which is known for its pharmacological potential. The unique benzyl substitution enhances its biological activity and specificity compared to other derivatives.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 350.38 g/mol |
| CAS Number | 325816-06-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound inhibits certain enzymes by binding to their active sites, effectively blocking biochemical pathways crucial for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells, showcasing its potential as an anticancer agent .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : The compound exhibits significant antiproliferative activity against various human tumor cell lines. For instance, it has shown IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, with values of 1.9 µg/mL and 2.3 µg/mL, respectively. Comparatively, doxorubicin has an IC50 of 3.23 µg/mL .
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds possess antimicrobial properties:
- Antibacterial Activity : Ethyl 2-amino derivatives have demonstrated effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these activities are often in the range of 5 to 20 µg/mL .
Synthesis and Evaluation
A study focused on the synthesis of quinoxaline derivatives highlighted the biological evaluation of this compound as part of a broader investigation into new anticancer agents:
- Synthesis Method : The compound was synthesized through cyclization reactions involving 2-aminobenzylamine and ethyl 2-oxo-2H-pyrrole-3-carboxylate under controlled conditions.
- Biological Evaluation : Following synthesis, the compound underwent screening for anticancer activity against various cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Ethyl 2-amino-1-methyl-1H-pyrrolo[2,3-b]quinoxaline | 5.0 | Anticancer |
| Pyrrolopyrazine derivatives | Varies | Antimicrobial |
| Ethyl 2-amino derivatives | <20 | Antibacterial |
Q & A
Q. What are the key steps in synthesizing ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including cyclocondensation of substituted pyrrole precursors with quinoxaline derivatives. Key steps include:
- Nucleophilic substitution to introduce the benzyl group at the 1-position.
- Esterification to attach the ethyl carboxylate moiety at the 3-position.
- Amination at the 2-position via reductive alkylation or coupling reactions. Purity is ensured using HPLC (>95%) and recrystallization in ethanol or DCM. Structural validation requires NMR (¹H, ¹³C) and HRMS to confirm molecular weight (e.g., ~398.42 g/mol) .
Q. Which analytical techniques are critical for characterizing this compound?
- ¹H and ¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~170 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 399.15).
- FTIR : Identify amino (N–H stretch, ~3350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups.
- X-ray crystallography (if crystalline): Validates 3D structure and intermolecular interactions .
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
- Solubility : Highly soluble in DMSO, DMF, and chloroform; sparingly soluble in water (<0.1 mg/mL at 25°C).
- Stability : Stable at neutral pH (pH 6–8) but hydrolyzes in acidic (pH <4) or basic (pH >9) conditions. Store at –20°C in inert atmosphere to prevent ester group degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Catalysis : Employ Pd/C or CuI for coupling reactions (e.g., Buchwald-Hartwig amination).
- Continuous flow reactors : Reduce side reactions (e.g., dimerization) and improve scalability (yield >75% vs. batch <60%) .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Rate, ↓ Byproducts |
| Reaction Time | 12–24 hrs | ↑ Conversion |
| Catalyst Loading | 5 mol% Pd/C | ↑ Selectivity |
Q. How to resolve contradictions in spectral data (e.g., NMR peak splitting)?
Contradictions may arise from:
- Tautomerism : Amino and quinoxaline groups can form tautomers, causing split peaks. Use VT-NMR (variable temperature) to observe dynamic equilibria.
- Rotamers : Ethyl ester groups may exhibit restricted rotation. Analyze using 2D COSY and NOESY to confirm spatial correlations .
Q. What strategies validate its mechanism of action in anticancer studies?
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, IC₅₀ ~5 µM) via MTT assay.
- Molecular docking : Simulate binding to kinase domains (e.g., FGFR1, ΔG ~–9.2 kcal/mol).
- Flow cytometry : Confirm apoptosis induction (e.g., Annexin V/PI staining) .
Q. How to design analogs to enhance biological activity while minimizing toxicity?
- SAR-driven modifications :
- Replace benzyl with 4-fluorophenyl (↑ lipophilicity, logP ~3.2 vs. ~2.8).
- Substitute ethyl ester with amide (↑ metabolic stability).
- In silico toxicity prediction : Use ADMET tools (e.g., SwissADME) to prioritize low hepatotoxicity candidates .
Methodological Challenges
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetics : Measure plasma half-life (e.g., t₁/₂ = 2.3 hrs in mice) and bioavailability (<30% due to ester hydrolysis).
- Prodrug design : Mask the ester as a pivaloyloxymethyl group to enhance absorption .
Q. What computational methods predict interactions with DNA or protein targets?
- MD simulations : Model DNA intercalation (e.g., ΔG ~–7.8 kcal/mol for d(CGATCG)₂).
- QSAR models : Correlate substituent electronegativity with kinase inhibition (R² >0.85) .
Comparative Analysis
Q. How does this compound compare to structurally similar pyrroloquinoxalines?
| Compound | Substituent | Activity (IC₅₀, µM) | Key Feature |
|---|---|---|---|
| Ethyl 2-amino-1-benzyl | Benzyl | 5.1 (MCF-7) | High DNA affinity |
| Methyl 2-amino-1-(3,5-Cl₂Ph) | Dichlorophenyl | 3.8 (HeLa) | Enhanced kinase inhibition |
| Butyl 2-amino-1-naphthyl | Naphthyl | 6.5 (A549) | Improved logP (3.5) |
The benzyl derivative shows balanced solubility and potency, while dichlorophenyl analogs exhibit stronger target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
